molecular formula C12H17ClN4 B15133421 1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine CAS No. 1431962-96-7

1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine

Cat. No.: B15133421
CAS No.: 1431962-96-7
M. Wt: 252.74 g/mol
InChI Key: MQMDMXWTPNNMSJ-UHFFFAOYSA-N
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Description

1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 1-methyl-3,4-diaminopyrazole with 2-phenylethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3,4-diaminopyrazole: Lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.

    2-phenylethylpyrazole: Lacks the additional amino groups, which may influence its binding properties and reactivity.

Uniqueness

1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine is unique due to the presence of both the phenylethyl group and the amino groups on the pyrazole ring. This combination of functional groups can enhance its binding affinity to specific targets and its versatility in chemical reactions.

Properties

CAS No.

1431962-96-7

Molecular Formula

C12H17ClN4

Molecular Weight

252.74 g/mol

IUPAC Name

1-methyl-3-N-(2-phenylethyl)pyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C12H16N4.ClH/c1-16-9-11(13)12(15-16)14-8-7-10-5-3-2-4-6-10;/h2-6,9H,7-8,13H2,1H3,(H,14,15);1H

InChI Key

MQMDMXWTPNNMSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)NCCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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